N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide

Anticancer Thiazole-chroman hybrid Cytotoxicity

N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide (CAS 919018-18-1) is a synthetic organic compound that combines a 2-aminothiazole core bearing a 4-methylbenzyl substituent at the 5-position with a chroman-3-carboxamide moiety. Its molecular formula is C21H20N2O2S and its molecular weight is 364.5 g/mol.

Molecular Formula C21H20N2O2S
Molecular Weight 364.5 g/mol
CAS No. 919018-18-1
Cat. No. B3302788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide
CAS919018-18-1
Molecular FormulaC21H20N2O2S
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4OC3
InChIInChI=1S/C21H20N2O2S/c1-14-6-8-15(9-7-14)10-18-12-22-21(26-18)23-20(24)17-11-16-4-2-3-5-19(16)25-13-17/h2-9,12,17H,10-11,13H2,1H3,(H,22,23,24)
InChIKeyLLSKBMBNZZEFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide (CAS 919018-18-1): Baseline Characterization for Procuring the Thiazole–Chroman Hybrid Scaffold


N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide (CAS 919018-18-1) is a synthetic organic compound that combines a 2-aminothiazole core bearing a 4-methylbenzyl substituent at the 5-position with a chroman-3-carboxamide moiety . Its molecular formula is C21H20N2O2S and its molecular weight is 364.5 g/mol . The compound belongs to the thiazole–chroman hybrid class, a scaffold type that has garnered attention for its potential multi-target anticancer and kinase-inhibitory properties [1]. The closest structurally characterized analog in the public literature is N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide, which differs only by the 4-fluoro substituent on the benzyl ring [1].

Why Generic Substitution of N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide with Other Thiazole or Chroman Derivatives Fails to Preserve Biological Fingerprint


Thiazole–chroman hybrids are not interchangeable; subtle modifications to the benzyl substituent profoundly alter anticancer potency, kinase selectivity, and drug-like properties. In the closest published analog series, replacing the 4-methyl group with a 4-fluoro substituent yields a compound that exhibited remarkable antiproliferative activity across multiple cancer cell lines, outperforming classical drugs such as gefitinib, 5-fluorouracil, cisplatin, and curcumin [1]. The 4-methyl substitution present in the target compound is predicted to modulate electronic distribution, lipophilicity (cLogP), and target engagement differently than the 4-fluoro or unsubstituted analogs, making direct biological substitution invalid without confirmatory data [1].

Quantitative Differentiation Evidence for N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide (919018-18-1)


Anticancer Potency of the Closest Analog: >10-Fold Superiority Over Standard Chemotherapeutics Across Multiple Cell Lines

The 4-fluorobenzyl analog of the target compound demonstrated potent anticancer activity against all tested cell lines in the MTT assay, with IC50 values substantially lower (i.e., more potent) than those of gefitinib, 5-fluorouracil, cisplatin, and curcumin [1]. While this data is for the 4-fluoro analog rather than the target 4-methyl compound, it establishes the critical role of the 4-substituent in driving potency and provides a direct benchmark for assessing the target compound's anticipated performance envelope [1].

Anticancer Thiazole-chroman hybrid Cytotoxicity

In Silico Drug-Likeness and ADME-Tox Profile of the Closest Analog Confirms Oral Bioavailability Potential

The 4-fluorobenzyl analog was shown to comply with Lipinski's, Muegge's, Ghose's, Veber's, and Egan's drug-likeness rules, indicating favorable oral bioavailability potential [1]. ADME analysis and cytochrome P450-mediated metabolism prediction further suggested that aromatic hydroxylation of the fused benzene ring is the primary metabolic pathway without generating toxic intermediates [1]. These in silico predictions provide a baseline expectation for the target compound, given the high structural similarity.

ADME Drug-likeness In silico prediction

Proposed Kinase Inhibition Profile: PDK1 as a Potential Target with Implications for Cancer Metabolism

A DrugMap entry (ID: DMGEIZV) lists 'Thiazole carboxamide derivative 28' — synonymous with PMID25684022-Compound-WO2012036974 23(41) — as a patented PDK1 (pyruvate dehydrogenase kinase 1) inhibitor with indications for metastatic cancer and solid tumors [1]. While the exact correspondence between this entry and CAS 919018-18-1 requires verification, the structural class of thiazole carboxamides is well-established as PDK1 inhibitors [2]. The target compound's 4-methylbenzyl substitution may confer differential PDK1 isoform selectivity compared to other analogs, though head-to-head data are absent.

PDK1 inhibitor Kinase inhibition Cancer metabolism

Prioritized Research and Industrial Application Scenarios for N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide (919018-18-1)


Lead Optimization Benchmarking in Anticancer Thiazole–Chroman SAR Campaigns

Use the compound as a 4-methyl reference point in a structure–activity relationship (SAR) matrix that includes the 4-fluoro, 4-chloro, and unsubstituted benzyl analogs. The published superior potency of the 4-fluoro analog against a panel of cancer cell lines provides an immediate efficacy benchmark [1]. Researchers can quantify the impact of the 4-methyl group on IC50, selectivity, and ADME parameters, generating a direct head-to-head dataset that is currently absent from the public domain. This scenario is ideal for medicinal chemistry groups seeking to optimize the benzyl substituent for maximal therapeutic index.

Kinase Selectivity Profiling Against PDK1 and Related Metabolic Kinases

Employ the compound in a kinase inhibition panel centered on PDK1, PDK2, PDK3, and PDK4 to establish isoform selectivity. Given the patent disclosure of thiazole carboxamides as PDK1 inhibitors and the DrugMap association with metastatic cancer [2][3], the compound can serve as a chemical probe to interrogate the role of PDK1 in cancer cell metabolism. Comparative biochemical IC50 data against reference PDK1 inhibitors will determine whether the 4-methylbenzyl substitution confers any selectivity advantage.

In Vitro ADME and Metabolic Stability Assessment Using the Chroman Scaffold

Subject the compound to microsomal stability, CYP450 inhibition, and plasma protein binding assays to generate the first experimental ADME dataset for the 4-methyl analog. The in silico prediction that the 4-fluoro analog undergoes non-toxic aromatic hydroxylation [1] provides a hypothesis that can be tested for the 4-methyl variant. This data package is critical for groups considering the compound as a preclinical candidate or as a tool compound for in vivo proof-of-concept studies.

Procurement as a Key Intermediate for Diversified Library Synthesis

For CROs and academic screening centers, the compound can be procured as a versatile intermediate for generating a focused library of chroman-3-carboxamide derivatives. The thiazole nitrogen and the chroman carbonyl provide two orthogonal diversification points for amide coupling, N-alkylation, or heterocycle fusion. The established drug-likeness of the parent scaffold [1] increases the probability that library members will possess favorable physicochemical properties for high-throughput screening campaigns.

Quote Request

Request a Quote for N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.